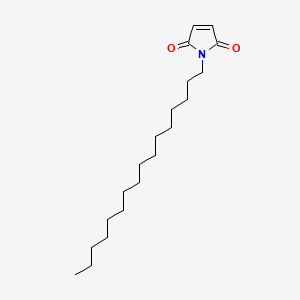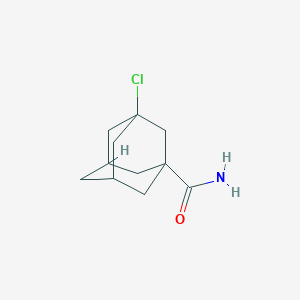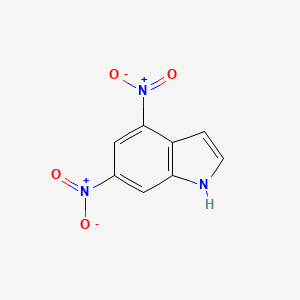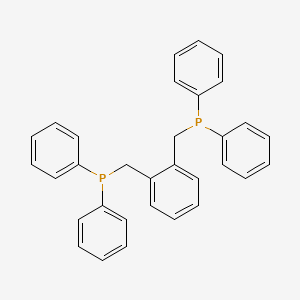
Ferric tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric tartrate, also known as iron(III) tartrate, is a coordination compound formed by the reaction of ferric ions (Fe³⁺) with tartrate ions (C₄H₄O₆²⁻). It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its reddish-brown color and is often used in analytical chemistry and plant cell culture .
Mechanism of Action
Target of Action
Ferric tartrate, a compound of iron and tartaric acid, primarily targets the body’s iron regulation system . Iron is an essential element for various biological processes, including oxygen transport, DNA synthesis, and energy production . This compound contributes to these processes by providing a source of iron that can be absorbed and utilized by the body .
Mode of Action
This compound’s mode of action involves its interaction with the body’s iron absorption mechanisms. Ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This process ensures that the body has a steady supply of iron for various metabolic processes.
Biochemical Pathways
This compound affects several biochemical pathways related to iron metabolism. It contributes to the process of erythropoiesis, the formation of new erythrocytes, which takes 3–4 weeks . It also plays a role in the regulation of cellular iron levels, which is largely dependent on ferritins . Moreover, this compound is involved in the process of ferroptosis, a form of cell death that is dependent on iron and characterized by lipid peroxidation .
Pharmacokinetics
The pharmacokinetics of this compound, like other iron supplements, is complex due to the ubiquity of endogenous iron and the compartmentalized sites of its action . The primary site of action of iron is the erythrocyte, and no conventional drug-receptor interaction takes place . The process of erythropoiesis, i.e., formation of new erythrocytes, takes 3–4 weeks .
Result of Action
The action of this compound results in increased iron levels in the body, contributing to the prevention and treatment of conditions such as iron deficiency anemia . By providing a source of iron that can be absorbed and utilized by the body, this compound helps ensure that various iron-dependent metabolic processes can proceed effectively .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other nutrients or substances in the gastrointestinal tract can affect the absorption of iron . Additionally, factors such as pH and the presence of certain enzymes can influence the reduction of ferric iron to ferrous iron, a key step in the body’s utilization of iron .
Biochemical Analysis
Biochemical Properties
Ferric tartrate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the process of iron uptake and transport in cells . The nature of these interactions often involves the binding of this compound to these biomolecules, facilitating their function or influencing their activity.
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the regulation of iron-responsive genes, which in turn can influence various cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, this compound can bind to specific enzymes or proteins, altering their function and influencing cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to iron metabolism . It interacts with various enzymes and cofactors within these pathways, and can influence metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. This involves interactions with various transporters or binding proteins, and can influence its localization or accumulation within cells .
Subcellular Localization
It is known that iron, an integral component of this compound, is found in various subcellular compartments, including the nucleus and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferric tartrate can be synthesized by reacting ferric chloride (FeCl₃) with sodium tartrate (Na₂C₄H₄O₆) in an aqueous solution. The reaction typically occurs under mild conditions, with the ferric chloride being dissolved in water and then mixed with the sodium tartrate solution. The resulting this compound precipitates out of the solution and can be collected by filtration and dried .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled reaction of ferric chloride with sodium tartrate in large reactors. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the product. The precipitated this compound is then filtered, washed, and dried before being packaged for use .
Chemical Reactions Analysis
Types of Reactions
Ferric tartrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: This compound can participate in redox reactions where the ferric ion (Fe³⁺) is reduced to ferrous ion (Fe²⁺) or vice versa.
Complexation Reactions: This compound can form complexes with other ligands, such as tannic acid, resulting in the formation of stable complexes.
Common Reagents and Conditions
Reducing Agents: Common reducing agents like ascorbic acid can reduce ferric ions to ferrous ions in this compound.
Oxidizing Agents: Hydrogen peroxide can oxidize ferrous ions back to ferric ions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reduction of this compound with ascorbic acid results in the formation of ferrous tartrate .
Scientific Research Applications
Ferric tartrate has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as a reagent in various analytical techniques to determine the presence of iron and other metals.
Plant Cell Culture: This compound is used as a source of iron in plant cell culture media, promoting healthy growth and development of plant cells.
Photocatalysis: It is used in photocatalytic reactions to enhance the activity of catalysts like titanium dioxide.
Comparison with Similar Compounds
Ferric tartrate can be compared with other iron(III) compounds, such as:
Ferric Citrate: Similar to this compound, ferric citrate is used as a phosphate binder and iron supplement.
Ferric Chloride: Commonly used in water treatment and as a catalyst in organic synthesis.
This compound is unique due to its specific coordination with tartrate ions, which imparts distinct chemical properties and applications compared to other ferric compounds .
Properties
CAS No. |
2944-68-5 |
|---|---|
Molecular Formula |
C12H12Fe2O18 |
Molecular Weight |
555.90 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1 |
InChI Key |
SFOKDWPZOYRZFF-YDXPQRMKSA-H |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




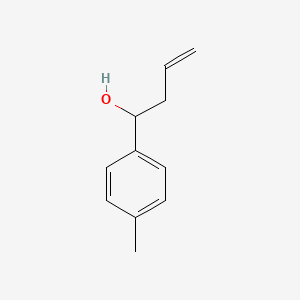
![5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1598965.png)


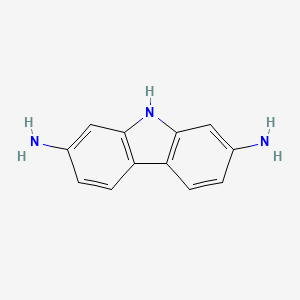
![1H-Benzo[g]indole-3-carboxaldehyde](/img/structure/B1598970.png)
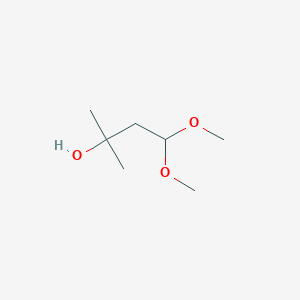
![Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B1598972.png)
